molecular formula C24H20Cl2N2O4 B11999411 3-(2-((4-Ethylphenoxy)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate CAS No. 765288-34-4

3-(2-((4-Ethylphenoxy)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate

Cat. No.: B11999411
CAS No.: 765288-34-4
M. Wt: 471.3 g/mol
InChI Key: DJERQJKNKCPTHT-MZJWZYIUSA-N
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Description

3-(2-((4-Ethylphenoxy)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is a complex organic compound with the molecular formula C24H20Cl2N2O4 This compound is known for its unique chemical structure, which includes both phenyl and dichlorobenzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-((4-Ethylphenoxy)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate typically involves multiple steps. One common method includes the reaction of 4-ethylphenol with acetyl chloride to form 4-ethylphenoxyacetyl chloride. This intermediate is then reacted with carbohydrazide to produce the carbohydrazonoyl derivative. Finally, this derivative is coupled with 2,4-dichlorobenzoic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-((4-Ethylphenoxy)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl and dichlorobenzoate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(2-((4-Ethylphenoxy)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-((4-Ethylphenoxy)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler ester with similar functional groups.

    Disilane-bridged compounds: Organosilicon compounds with unique electronic properties.

Uniqueness

3-(2-((4-Ethylphenoxy)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is unique due to its combination of phenyl, ethylphenoxy, and dichlorobenzoate groups, which confer specific chemical and biological properties not found in simpler compounds like ethyl acetoacetate .

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

765288-34-4

Molecular Formula

C24H20Cl2N2O4

Molecular Weight

471.3 g/mol

IUPAC Name

[3-[(E)-[[2-(4-ethylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C24H20Cl2N2O4/c1-2-16-6-9-19(10-7-16)31-15-23(29)28-27-14-17-4-3-5-20(12-17)32-24(30)21-11-8-18(25)13-22(21)26/h3-14H,2,15H2,1H3,(H,28,29)/b27-14+

InChI Key

DJERQJKNKCPTHT-MZJWZYIUSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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